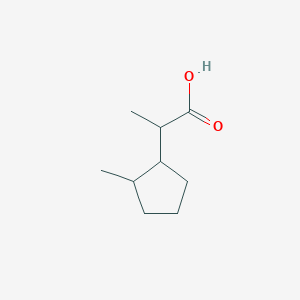
2-(2-Methylcyclopentyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylcyclopentyl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopentane ring substituted with a methyl group and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopentyl)propanoic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate or chromic acid.
Hydrolysis of Nitriles: This involves the nucleophilic attack by cyanide ion on an alkyl halide followed by hydrolysis of the resulting nitrile.
Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide followed by acidification.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylcyclopentyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic acyl substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, anhydrides.
Applications De Recherche Scientifique
2-(2-Methylcyclopentyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Methylcyclopentyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-(2-Methylcyclopentyl)propanoic acid can be compared with other similar compounds such as:
Propanoic Acid: A simpler carboxylic acid with similar chemical properties.
2-Methylpropanoic Acid: Another carboxylic acid with a methyl group substitution.
Cyclopentylpropanoic Acid: A compound with a cyclopentane ring but without the methyl substitution.
Uniqueness
The unique structural feature of this compound is the presence of both a cyclopentane ring and a propanoic acid moiety, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-(2-methylcyclopentyl)propanoic acid |
InChI |
InChI=1S/C9H16O2/c1-6-4-3-5-8(6)7(2)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11) |
Clé InChI |
VJXPKUDJIKDHFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzoyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13452173.png)
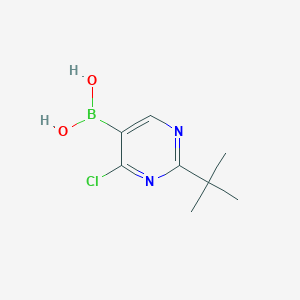
![(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine](/img/structure/B13452188.png)
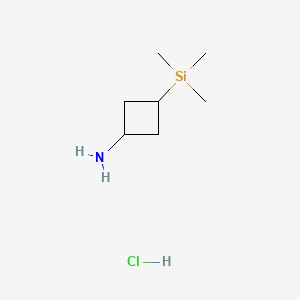
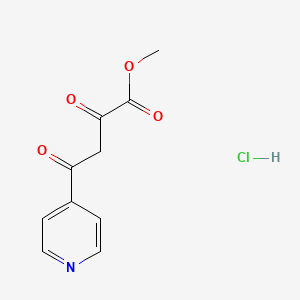

![Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452202.png)
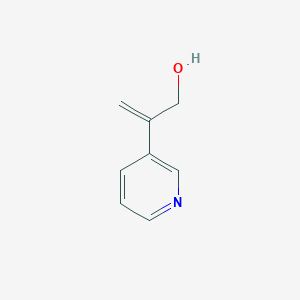

![1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene-10-carboxylic acid](/img/structure/B13452236.png)
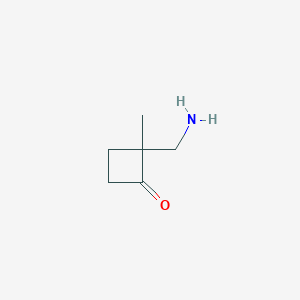
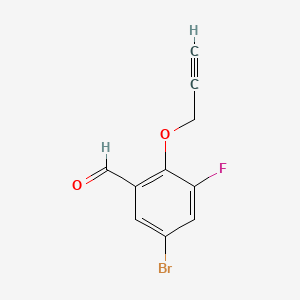
![Spiro[2.2]pentan-1-ol](/img/structure/B13452247.png)
![2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride](/img/structure/B13452255.png)
